amine CAS No. 1153551-29-1](/img/structure/B1462544.png)
[(4-Chlorophenyl)(cyclopropyl)methyl](methyl)amine
Overview
Description
(4-Chlorophenyl)(cyclopropyl)methylamine is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is intended for research use only .
Molecular Structure Analysis
The InChI code for (4-Chlorophenyl)(cyclopropyl)methylamine is 1S/C11H14ClN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
(4-Chlorophenyl)(cyclopropyl)methylamine is a liquid at room temperature . It should be stored in a cool place .
Scientific Research Applications
1. Chemical Reactions and Synthesis
- Mechanistic Probes in Nitrosation: A study by Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines, including derivatives related to (4-Chlorophenyl)(cyclopropyl)methylamine, as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The study found that these compounds react to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group, supporting a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).
2. Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel: In 2020, Boughoues et al. synthesized derivatives including (4-Chlorophenyl)(cyclopropyl)methylamine analogs. These compounds demonstrated effective corrosion inhibition performances on mild steel in an acidic medium. The study highlighted the importance of substituent groups on the aromatic ring in influencing corrosion inhibition efficiency (Boughoues et al., 2020).
3. Anticancer Research
- Potential in Anticancer Activity: A study by Rayes et al. (2019) involved synthesizing compounds based on the structure of (4-Chlorophenyl)(cyclopropyl)methylamine, indicating potential in anticancer activity. The study focused on the modification of these structures to develop potent HDAC inhibitors (Rayes et al., 2019).
4. Neurological Applications
- Neuroprotective Agent for Ischemia-Reperfusion Damage: In a 2002 study, Kim et al. researched KR-31543, a compound structurally related to (4-Chlorophenyl)(cyclopropyl)methylamine, as a neuroprotective agent for ischemia-reperfusion damage. The study involved in vitro and in vivo metabolism of KR-31543 in rats, using LC-electrospray mass spectrometry (Kim et al., 2002).
5. Molecular Interaction Studies
- Molecular Interaction and Kinetics: Castro et al. (2003) conducted a study on the kinetics and mechanism of aminolysis of 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol. This research provides insights into the molecular interactions and reaction kinetics relevant to compounds like (4-Chlorophenyl)(cyclopropyl)methylamine (Castro et al., 2003).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopropyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKIRQORLADPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



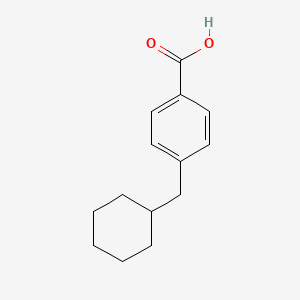
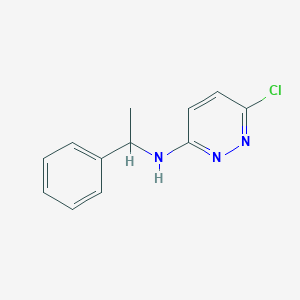
![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride](/img/structure/B1462467.png)
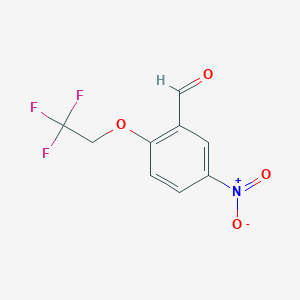
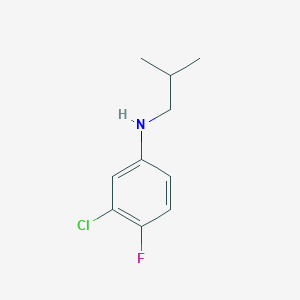




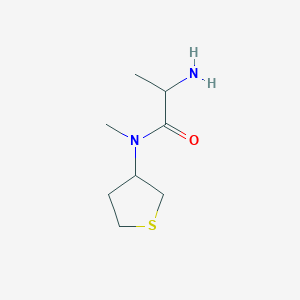
![Methyl 3-[(cyclopentylmethyl)amino]propanoate](/img/structure/B1462481.png)
